molecular formula C27H29N3O2S B11140272 (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11140272
M. Wt: 459.6 g/mol
InChI Key: XXXCNTNRJPRIJD-ZUZQRIQNSA-N
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Description

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines a thiazole ring, a triazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include thioamides, hydrazines, and aldehydes, under conditions such as refluxing in organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to improve reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bonds can yield saturated hydrocarbons .

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .

Biology

It can be used to study the mechanisms of various biological processes and to develop new therapeutic agents .

Medicine

In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific molecular targets makes it a promising candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation. It can also be used as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting various biological pathways. This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H29N3O2S

Molecular Weight

459.6 g/mol

IUPAC Name

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H29N3O2S/c1-26(2,3)19-14-18(15-20(23(19)31)27(4,5)6)16-21-24(32)30-25(33-21)28-22(29-30)13-12-17-10-8-7-9-11-17/h7-16,31H,1-6H3/b13-12+,21-16-

InChI Key

XXXCNTNRJPRIJD-ZUZQRIQNSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2

Origin of Product

United States

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